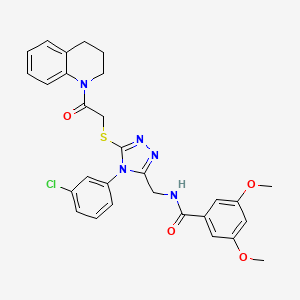
N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C29H28ClN5O4S and its molecular weight is 578.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on diverse research findings, including synthesis methods, mechanisms of action, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H22ClN5O3S, with a molecular weight of approximately 447.96 g/mol. The structure consists of a triazole ring, a chlorophenyl group, and a quinoline derivative that contribute to its pharmacological properties.
Research indicates that compounds containing triazole moieties often exhibit significant biological activity due to their ability to interact with various biological targets. The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways.
- Antimicrobial Activity : Triazole derivatives have been shown to possess antimicrobial properties, potentially making this compound effective against various pathogens.
- Anticancer Potential : Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells through multiple pathways.
Antimicrobial Activity
A study focusing on triazole derivatives reported that compounds with similar structures exhibited potent antibacterial and antifungal activities. The minimum inhibitory concentrations (MICs) for some derivatives were found to be in the range of 8–32 µg/mL against various bacterial strains .
Anticancer Activity
In vitro studies have demonstrated that compounds with triazole functionalities can inhibit cancer cell proliferation. For instance, compounds resembling the target molecule showed IC50 values ranging from 10 to 30 µM in various cancer cell lines .
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated using standard assays such as MTT and LDH release assays. The results indicated relatively low cytotoxicity compared to conventional chemotherapeutics .
Case Studies
- Case Study on Antimicrobial Efficacy : A derivative of the compound was tested against Staphylococcus aureus and Escherichia coli. It demonstrated significant inhibition at concentrations as low as 16 µg/mL, suggesting its potential as an antimicrobial agent .
- Case Study on Anticancer Properties : A related triazole compound was subjected to in vivo studies where it significantly reduced tumor size in murine models of breast cancer when administered at doses of 20 mg/kg .
属性
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN5O4S/c1-38-23-13-20(14-24(16-23)39-2)28(37)31-17-26-32-33-29(35(26)22-10-5-9-21(30)15-22)40-18-27(36)34-12-6-8-19-7-3-4-11-25(19)34/h3-5,7,9-11,13-16H,6,8,12,17-18H2,1-2H3,(H,31,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSTZWMZMJHNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)N4CCCC5=CC=CC=C54)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














